molecular formula C7H10F3N B12999346 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane

6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane

Cat. No.: B12999346
M. Wt: 165.16 g/mol
InChI Key: HBGLOVDOAHTLPT-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3-azabicyclo[410]heptane is a bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane involves the oxidative cyclopropanation of aza-1,6-enynes. This transition-metal-free methodology enables the formation of the azabicyclo structure in a single step under mild conditions. The reaction typically involves the use of radical initiators and proceeds via a four-bond formation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the oxidative cyclopropanation reaction suggests that it could be adapted for large-scale synthesis. The operational ease and compatibility with a wide range of functional groups make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows for selective functionalization at different positions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using dioxiranes, leading to the formation of hydroxylated products.

    Reduction: Reduction reactions can be carried out using standard reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, including amines and thiols, under appropriate conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs, depending on the reagents and conditions used .

Scientific Research Applications

6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the azabicyclo structure provides a rigid framework that can influence the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the trifluoromethyl and azabicyclo groups.

    Spirocyclopropanes: These compounds feature a spirocyclic structure with a cyclopropane ring, similar to the azabicyclo structure in 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique electronic properties that differentiate it from other similar compounds. This group enhances the compound’s stability and reactivity, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H10F3N/c8-7(9,10)6-1-2-11-4-5(6)3-6/h5,11H,1-4H2

InChI Key

HBGLOVDOAHTLPT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1(C2)C(F)(F)F

Origin of Product

United States

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